molecular formula C12H20ClNO2 B1458072 1-(2,4-Dimethoxyphenyl)butan-1-amine hydrochloride CAS No. 1864051-76-2

1-(2,4-Dimethoxyphenyl)butan-1-amine hydrochloride

Cat. No. B1458072
CAS RN: 1864051-76-2
M. Wt: 245.74 g/mol
InChI Key: HQOMUNNVRKXKRD-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)butan-1-amine hydrochloride, also known as 1-DMB, is a chemical compound found in a variety of products, including pharmaceuticals and cosmetics. It is a synthetic derivative of an alkaloid found in the bark of certain trees. 1-DMB is an important intermediate in the synthesis of a variety of compounds, including some drugs. It is also used in laboratory experiments to study the effects of various compounds on cells and other biological systems.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Test Purchase and Synthesis of bk-2C-B : This study focuses on the identification and synthesis of bk-2C-B, a cathinone analogue of 2C-B, suggesting potential psychoactive effects. The research demonstrates comprehensive analytical techniques for confirming the substance's identity and discusses the synthetic route using the Delépine reaction, highlighting the substance's formation as a hydrochloride and hydrobromide salt mixture through specific synthetic pathways (Power et al., 2015).

  • Novel Chiral Auxiliary in Synthesis : This work introduces a new chiral auxiliary, 1-(2,5-dimethoxyphenyl)ethylamine, for the diastereoselective alkylation of aldimines. The auxiliary's utility in synthesis and the ability to obtain pure enantiomers through specific reactions is discussed, demonstrating its application in synthesizing complex organic molecules (Kohara et al., 1999).

  • Synthesis and Bioassay Integration : This study showcases the coupling of core amino compounds with carboxylic acids to form a minilibrary of compounds, examining their cytotoxic effects against specific cell lines. The research integrates solution-phase synthesis with in-situ cellular bioassays, offering a streamlined approach to screening potential bioactive compounds (Chiang et al., 2009).

Potential Bioactivity

  • Development of Chiral Palladacycle : The synthesis of a novel chiral palladacycle and its application in asymmetric hydrophosphination reactions are explored. This research highlights the compound's potential as a catalyst in producing enantiomerically pure substances, contributing to the field of asymmetric synthesis and potentially impacting pharmaceutical manufacturing (Yap et al., 2014).

  • Conformational Analysis of Amino Propanol Derivatives : This study presents the crystal structures of several 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, offering insights into their conformations in different environments. Such structural elucidations are crucial for understanding the interactions and potential bioactivity of similar compounds (Nitek et al., 2020).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-4-5-11(13)10-7-6-9(14-2)8-12(10)15-3;/h6-8,11H,4-5,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOMUNNVRKXKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=C(C=C1)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)butan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.